molecular formula C39H61ClN4O6S B560583 E3 ligase Ligand-Linker Conjugates 11 CAS No. 1835705-61-7

E3 ligase Ligand-Linker Conjugates 11

Cat. No.: B560583
CAS No.: 1835705-61-7
M. Wt: 749.4 g/mol
InChI Key: DVLICOWBWULAJJ-RWTOGVPBSA-N
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Description

VHL Ligand-Linker Conjugates 11 are a class of compounds designed to target the von Hippel-Lindau (VHL) protein, which is a key component of the ubiquitin-proteasome system.

Mechanism of Action

Target of Action

The primary target of E3 ligase Ligand-Linker Conjugates 11 is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination process . Ubiquitination is a post-translational modification that regulates protein degradation, cellular processes, and responses to stress signals .

Mode of Action

This compound acts as a Cereblon ligand . It recruits the CRBN protein, thereby facilitating the ubiquitination process . The compound serves as a key intermediate for the synthesis of complete Proteolysis Targeting Chimeras (PROTAC) molecules . PROTACs are a class of drugs that induce the degradation of specific proteins.

Biochemical Pathways

The compound affects the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation, regulating over 80% of proteins in cells . E3 ligases, like CRBN, are an important part of the UPS and provide regulatory specificity . They can selectively attach ubiquitin to specific substrates, marking them for degradation .

Result of Action

The result of the compound’s action is the degradation of specific proteins . By recruiting the CRBN protein, the compound facilitates the ubiquitination and subsequent degradation of target proteins . This can influence various biological processes and cellular responses, including those associated with cancer development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the heterogeneous microenvironments associated with solid tumors can affect the function of E3 ligases . Additionally, the expression of E3 ligases can be tissue or cell-specific, or regulated under certain conditions , which can impact the effectiveness of the compound.

Safety and Hazards

E3 ligase Ligand-Linker Conjugate 11 is intended for research use only . It is not intended for medicinal, household or other use .

Future Directions

The field of E3 ligase ligands has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VHL Ligand-Linker Conjugates 11 typically involves multiple steps, including the preparation of the VHL ligand, the linker, and the conjugation of these components. One common approach involves the use of L-hydroxyproline as a starting material, which undergoes a series of reactions such as C-H arylation, amine protection, and amidation . Key reagents used in these steps include palladium acetate (Pd(OAc)2) and Pd-PEPPSI-IPr, which facilitate the arylation of 4-methylthiazole .

Industrial Production Methods

Industrial production of these conjugates often involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, with careful control of reaction conditions to minimize byproducts. The use of N-Boc-L-4-hydroxyproline for amine protection enhances step economy and overall efficiency .

Chemical Reactions Analysis

Types of Reactions

VHL Ligand-Linker Conjugates 11 undergo various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically the modified VHL ligands, which retain their ability to bind to the VHL protein and recruit it for targeted protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VHL Ligand-Linker Conjugates 11 are unique in their ability to covalently bind to the VHL protein, enhancing the stability and efficacy of the protein degradation process. This covalent binding is achieved through the incorporation of specific functional groups, such as sulfonyl fluorides, which form strong bonds with the VHL protein .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLICOWBWULAJJ-RWTOGVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H61ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901100696
Record name L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835705-61-7
Record name L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835705-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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